![molecular formula C5H5NO3S B1605993 (5-Nitrothiophen-2-yl)methanol CAS No. 20898-85-5](/img/structure/B1605993.png)
(5-Nitrothiophen-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of “(5-Nitrothiophen-2-yl)methanol” involves a reaction with 5-nitrothiophene-2-carbaldehyde in methanol at 0°C, followed by the addition of powdered sodium borohydride . The mixture is then stirred for 5 hours at 30°C .Molecular Structure Analysis
The molecular structure of “(5-Nitrothiophen-2-yl)methanol” has been analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis . The structure was confirmed by single-crystal X-ray determination .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds, such as N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one . These reactions involve the generation of reactive oxygen species (ROS) and apoptosis .Scientific Research Applications
Comprehensive Analysis of (5-Nitrothiophen-2-yl)methanol Applications
- This compound has been evaluated against multidrug-resistant Staphylococcus aureus , correlating the ligands’ three-dimensional characteristics with their bioactivities .
- Novel compounds based on this molecule have shown in vitro activities against L. infantum promastigotes , indicating potential use as anti-leishmanial agents .
- A novel compound synthesized from (5-Nitrothiophen-2-yl)methanol has been characterized for potential biological activity, suggesting its use as a multidentate ligand .
Antimicrobial Activity
Anti-leishmanial Agents
Biological Activity as Multidentate Ligand
Spectroscopic Off-On Probe
Mechanism of Action
Target of Action
The primary target of (5-Nitrothiophen-2-yl)methanol is the nitroreductase enzyme . This enzyme is produced by various organisms, including Escherichia coli . The compound has also been identified as a prospective inhibitor scaffold of mycobacterial arylamine N-acetyltransferase enzyme , which plays a key role in metabolizing isoniazid, a first-line antituberculosis drug .
Mode of Action
It’s suggested that the compound may undergo anitro reduction process . This process could be facilitated by the nitroreductase enzyme, leading to changes in the compound’s structure and function .
Biochemical Pathways
Given its interaction with nitroreductase and mycobacterial arylamine n-acetyltransferase enzymes, it’s likely that the compound affects pathways related tonitro reduction and the metabolism of antituberculosis drugs .
Result of Action
It’s suggested that the compound may haveantimicrobial properties , particularly against slow-growing mycobacteria and Gram-positive bacteria . It’s also suggested that the compound may have potential as an antituberculosis agent .
Action Environment
Factors such as ph and temperature could potentially affect the compound’s interaction with its targets and its overall effectiveness .
properties
IUPAC Name |
(5-nitrothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNOWSBTIMNUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318409 | |
Record name | (5-nitrothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20898-85-5 | |
Record name | 20898-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-nitrothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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